molecular formula C6H8N2O6 B14631543 Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester CAS No. 57649-42-0

Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester

Cat. No.: B14631543
CAS No.: 57649-42-0
M. Wt: 204.14 g/mol
InChI Key: BRZIPSTUEVXGKK-UHFFFAOYSA-N
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Description

Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester is a chemical compound with the molecular formula C6H7NO5 It is known for its unique structure, which includes a peroxynitric acid group and a nitro-substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester typically involves the reaction of peroxynitric acid with 6-nitro-2-cyclohexen-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and peroxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 6-amino-2-cyclohexen-1-yl ester.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and peroxy derivatives.

    Reduction: Formation of 6-amino-2-cyclohexen-1-yl ester.

    Substitution: Formation of various substituted cyclohexenyl esters.

Scientific Research Applications

Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress and modulation of cellular signaling pathways. These effects are mediated through the activation of specific enzymes and receptors, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester: shares similarities with other nitro-substituted cyclohexene esters and peroxynitric acid derivatives.

    6-nitro-2-cyclohexen-1-yl acetate: Another ester with a similar structure but different functional group.

    Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ether: A related compound with an ether linkage instead of an ester.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in generating ROS and RNS make it a valuable compound for research in multiple fields.

Properties

CAS No.

57649-42-0

Molecular Formula

C6H8N2O6

Molecular Weight

204.14 g/mol

IUPAC Name

(6-nitrocyclohex-2-en-1-yl)oxy nitrate

InChI

InChI=1S/C6H8N2O6/c9-7(10)5-3-1-2-4-6(5)13-14-8(11)12/h2,4-6H,1,3H2

InChI Key

BRZIPSTUEVXGKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C=C1)OO[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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